DK-AH 269

Description

Properties

IUPAC Name |

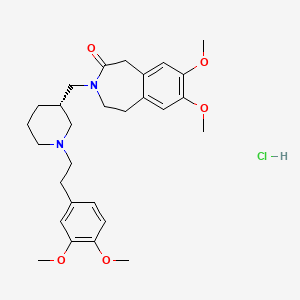

3-[[(3S)-1-[2-(3,4-dimethoxyphenyl)ethyl]piperidin-3-yl]methyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38N2O5.ClH/c1-32-24-8-7-20(14-25(24)33-2)9-12-29-11-5-6-21(18-29)19-30-13-10-22-15-26(34-3)27(35-4)16-23(22)17-28(30)31;/h7-8,14-16,21H,5-6,9-13,17-19H2,1-4H3;1H/t21-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTAKUIYCCYKGJJ-BOXHHOBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCN2CCCC(C2)CN3CCC4=CC(=C(C=C4CC3=O)OC)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)CCN2CCC[C@@H](C2)CN3CCC4=CC(=C(C=C4CC3=O)OC)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H39ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10582024 | |

| Record name | 3-({(3S)-1-[2-(3,4-Dimethoxyphenyl)ethyl]piperidin-3-yl}methyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10582024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

519.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186097-54-1 | |

| Record name | 3-({(3S)-1-[2-(3,4-Dimethoxyphenyl)ethyl]piperidin-3-yl}methyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10582024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the mechanism of action of DK-AH 269?

An In-Depth Technical Guide to the Mechanism of Action of DK-AH 269 (Cilobradine)

Authored by a Senior Application Scientist

Introduction

This compound, also known as Cilobradine, is a small molecule compound recognized for its potent bradycardic effects, making it a subject of significant interest in cardiovascular research.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the pharmacological effects of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into its primary target, off-target activities, and the experimental methodologies used to elucidate these actions.

Primary Mechanism of Action: Inhibition of Hyperpolarization-Activated Cyclic Nucleotide-Gated (HCN) Channels

The principal mechanism of action of this compound is the blockade of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels.[1][2] These channels are crucial for the spontaneous diastolic depolarization in sinoatrial node cells, which in turn governs the heart's pacemaker activity. The current generated by these channels is often referred to as the "funny" current (If) in the heart or the "hyperpolarization-activated" current (Ih) in neurons.

By inhibiting HCN channels, this compound effectively slows down the rate of spontaneous firing of the sinoatrial node, leading to a dose-dependent reduction in heart rate.[1][3] This bradycardic effect is the most prominent physiological outcome of this compound administration.

Signaling Pathway of HCN Channel Modulation by this compound

Caption: Inhibition of HCN channels by this compound in sinoatrial node cells.

Quantitative Efficacy of this compound on HCN Channels

The inhibitory potency of this compound on HCN channels has been quantified in various studies. The half-maximal inhibitory concentration (IC50) and the effective dose for a 50% reduction in heart rate (ED50) are key parameters.

| Parameter | Value | Cell Type/Model | Reference |

| IC50 | 0.62 µM | Mouse sinoatrial node cells | [1][3] |

| IC50 | 3.38 µM | Pituitary tumor (GH3) cells | [4] |

| ED50 | 1.2 mg/kg | In vivo (mice) | [1] |

Secondary Mechanism of Action: Modulation of Delayed-Rectifier Potassium Current (IK(DR))

Recent research has revealed that the pharmacological profile of this compound is more complex than initially understood. In addition to its effects on HCN channels, this compound also suppresses the delayed-rectifier K+ current (IK(DR)).[4] This interaction is characterized by an acceleration of the inactivation time course of the current.

This off-target activity is significant as it may contribute to the proarrhythmic properties of this compound observed at higher concentrations (above 5 mg/kg).[1][4] The modulation of IK(DR), a critical component of cardiac action potential repolarization, can lead to undesirable alterations in cardiac electrophysiology.

Dual-Target Interaction of this compound

Caption: Dual inhibitory effects of this compound on ion channels.

Experimental Protocols for Elucidating the Mechanism of Action

The investigation of this compound's mechanism of action relies on established electrophysiological techniques.

Experimental Workflow: Whole-Cell Patch-Clamp Electrophysiology

Caption: Workflow for studying ion channel modulation by this compound.

Step-by-Step Protocol: Whole-Cell Voltage-Clamp Recordings

-

Cell Preparation: Isolate primary cells (e.g., mouse sinoatrial node cells) or use a suitable cell line (e.g., GH3 or H9c2 cells) expressing the ion channels of interest.[4]

-

Solution Preparation: Prepare extracellular and intracellular solutions with appropriate ionic compositions to isolate the specific currents (Ih or IK(DR)).

-

Pipette Fabrication: Pull micropipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

-

Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, achieving electrical and diffusional access to the cell interior.

-

Voltage-Clamp Protocol:

-

For Ih: Hold the cell at a depolarized potential (e.g., -40 mV) and apply a series of hyperpolarizing voltage steps (e.g., from -50 mV to -140 mV) to activate HCN channels.

-

For IK(DR): Hold the cell at a hyperpolarized potential (e.g., -80 mV) and apply depolarizing voltage steps (e.g., from -70 mV to +50 mV) to activate delayed-rectifier K+ channels.

-

-

Data Acquisition: Record the resulting ionic currents using an appropriate amplifier and data acquisition system.

-

Drug Application: Perfuse the cell with the extracellular solution containing varying concentrations of this compound.

-

Post-Drug Recording: Repeat the voltage-clamp protocols in the presence of the compound to measure its effects on current amplitude and kinetics.

-

Data Analysis: Analyze the recorded currents to determine the concentration-dependent inhibition and calculate the IC50 value. Analyze changes in activation and inactivation kinetics.

The primary mechanism of action of this compound (Cilobradine) is the blockade of HCN channels, which results in a reduction of the pacemaker "funny" current (If) and a consequent slowing of the heart rate. However, a comprehensive understanding of its pharmacological profile must also include its inhibitory effects on the delayed-rectifier K+ current (IK(DR)). This secondary action is crucial as it likely underlies the proarrhythmic potential of the compound at higher doses. Future research should continue to explore the detailed molecular interactions of this compound with these and potentially other ion channels to fully characterize its therapeutic and toxicological profiles. This dual-target activity underscores the importance of thorough off-target screening in the drug development process.

References

- Stieber, J., Wieland, K., Stöckl, G., et al. Bradycardic and proarrhythmic properties of sinus node inhibitors. Mol. Pharmacol. 69(4), 1328-1337 (2006).

- Bois, P., Chatelier, A., Bescond, J., et al. Pharmacology of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. Ion channels and their inhibitors 33-51 (2011).

-

Wu, S. N., et al. Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents. Int J Mol Sci. 21(7), 2416 (2020). [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. This compound = 98 HPLC, solid 186097-54-1 [sigmaaldrich.com]

- 3. Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents - PubMed [pubmed.ncbi.nlm.nih.gov]

DK-AH 269 (Cilobradine): An In-Depth Technical Guide to a Selective HCN Channel Blocker

Abstract

This technical guide provides a comprehensive overview of DK-AH 269, also known as Cilobradine, a potent blocker of Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels. Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanism of action, biophysical properties, and pharmacological profile of this compound. We will explore detailed experimental protocols for its characterization, including electrophysiological analysis, in vitro safety assessments, and in vivo models of disease. This guide synthesizes current scientific literature to offer a robust resource for the application of this compound as a pharmacological tool and a potential therapeutic agent.

Introduction: The Significance of HCN Channels

Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels are unique members of the voltage-gated ion channel superfamily, playing a critical role in regulating cellular excitability.[1] Unlike most voltage-gated channels that open upon depolarization, HCN channels are activated by membrane hyperpolarization.[1] This "funny" current (If) or "pacemaker" current (Ih) is a mixed sodium and potassium current that contributes to the spontaneous diastolic depolarization in cardiac pacemaker cells and sets the resting membrane potential and rhythmic firing in various neurons.[1]

Four distinct HCN isoforms (HCN1, HCN2, HCN3, and HCN4) have been identified, each with unique expression patterns and biophysical properties.[1] This isoform diversity allows for fine-tuned regulation of cellular excitability in different tissues. Dysregulation of HCN channel function has been implicated in a range of pathological conditions, including cardiac arrhythmias, epilepsy, and neuropathic pain, making them attractive targets for therapeutic intervention.[2][3]

This compound (Cilobradine): A Profile

This compound, or Cilobradine, is a well-characterized small molecule blocker of HCN channels.[4][5] Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Synonyms | Cilobradine |

| CAS Number | 186097-54-1 |

| Molecular Formula | C₂₈H₃₈N₂O₅ • HCl |

| Molecular Weight | 519.1 g/mol |

| Appearance | White to off-white solid |

| Solubility | H₂O: ~20 mg/mL, DMSO: ~3 mg/mL, Ethanol: ~0.5 mg/mL |

| Chemical Structure | 3-[[(3S)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-piperidinyl]methyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-2H-3-benzazepin-2-one |

Mechanism of Action and Selectivity

This compound exerts its pharmacological effects by directly blocking the pore of HCN channels.[6] This blockade is use-dependent, meaning it is more pronounced with repeated channel activation.[6] The primary functional consequence of HCN channel blockade by this compound is a reduction in the pacemaker current, leading to a slowing of the spontaneous firing rate in excitable cells.[4]

HCN Isoform Selectivity

A critical aspect of any HCN channel blocker is its selectivity profile across the four isoforms. Studies have shown that this compound is a non-selective HCN channel blocker, inhibiting all four human HCN isoforms (HCN1, HCN2, HCN3, and HCN4) with similar potency when expressed in HEK293 cells.[7] This lack of isoform specificity is an important consideration for experimental design and interpretation of results.

| HCN Isoform | Reported IC₅₀ (µM) |

| hHCN1 | Not specified |

| hHCN2 | Not specified |

| hHCN3 | Not specified |

| hHCN4 | Not specified |

| _m_SAN cells | 0.62 |

Off-Target Effects

While this compound is a potent HCN channel blocker, it is not entirely without off-target effects. Research has shown that at concentrations higher than those required for HCN channel blockade, this compound can also inhibit delayed-rectifier potassium channels (IK(DR)).[5][8] This interaction may contribute to the proarrhythmic properties observed at higher doses.[4][5]

Experimental Protocols for the Characterization of this compound

In Vitro Electrophysiology: Whole-Cell Patch-Clamp

The gold standard for characterizing the effects of a compound on ion channels is the patch-clamp technique. The following is a representative protocol for assessing the inhibitory effect of this compound on HCN channels expressed in a heterologous system (e.g., HEK293 cells) or in primary neurons.

Objective: To determine the concentration-response relationship and kinetics of HCN channel block by this compound.

Materials:

-

HEK293 cells stably expressing the desired human HCN isoform (HCN1, HCN2, HCN3, or HCN4).

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software.

-

Borosilicate glass capillaries for pipette fabrication.

-

Perfusion system for rapid solution exchange.

-

This compound stock solution (e.g., 10 mM in DMSO).

Solutions:

-

External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal Solution (in mM): 130 K-Aspartate, 10 NaCl, 2 MgCl₂, 1 EGTA, 10 HEPES, 5 Mg-ATP, 0.1 Na-GTP (pH adjusted to 7.2 with KOH).

Procedure:

-

Prepare a dilution series of this compound in the external solution to achieve the desired final concentrations.

-

Establish a whole-cell patch-clamp recording from a cell expressing the HCN channel of interest.

-

Hold the cell at a depolarized potential (e.g., -40 mV) where HCN channels are predominantly closed.

-

Apply a series of hyperpolarizing voltage steps (e.g., from -50 mV to -140 mV in 10 mV increments for 2-5 seconds) to elicit HCN currents.

-

After obtaining a stable baseline recording, perfuse the cell with increasing concentrations of this compound.

-

At each concentration, repeat the voltage-step protocol to measure the extent of current inhibition.

-

To assess use-dependency, apply a train of hyperpolarizing pulses at a physiological frequency (e.g., 1 Hz) in the presence of the compound.

-

Wash out the compound to assess the reversibility of the block.

Data Analysis:

-

Measure the peak inward current at the end of each hyperpolarizing step.

-

Plot the percentage of current inhibition as a function of this compound concentration.

-

Fit the concentration-response data with the Hill equation to determine the IC₅₀ value.

-

Analyze the kinetics of the current to determine if the compound alters the activation or deactivation rates of the channel.

Caption: Workflow for patch-clamp analysis of this compound.

In Vitro Cytotoxicity Assessment

It is crucial to determine the therapeutic window of a compound by assessing its general cytotoxicity. The MTT assay is a common colorimetric assay for assessing cell metabolic activity.

Objective: To determine the concentration of this compound that reduces the viability of a cell line by 50% (IC₅₀).

Materials:

-

HEK293 cells or a relevant neuronal cell line.

-

96-well cell culture plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

Plate reader.

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in cell culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., Triton X-100).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a plate reader.

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value from the resulting dose-response curve.

In Vivo Model: Chronic Constriction Injury (CCI) for Neuropathic Pain

HCN channels, particularly HCN1 and HCN2, are upregulated in dorsal root ganglion neurons following nerve injury and contribute to the hyperexcitability that underlies neuropathic pain. The CCI model is a widely used preclinical model to study this condition.

Objective: To evaluate the analgesic efficacy of this compound in a rat model of neuropathic pain.

Animals: Male Sprague-Dawley or Wistar rats (200-250 g).

Surgical Procedure:

-

Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).

-

Make a small incision on the lateral side of the mid-thigh to expose the sciatic nerve.

-

Loosely tie four chromic gut ligatures around the sciatic nerve with approximately 1 mm spacing between them. The ligatures should be tight enough to cause a slight constriction but not to arrest circulation.

-

Close the muscle and skin layers with sutures.

-

Allow the animals to recover for 7-14 days to allow for the development of neuropathic pain behaviors.

Drug Administration and Behavioral Testing:

-

Prepare a solution of this compound for administration (e.g., dissolved in saline or a suitable vehicle).

-

Administer this compound via an appropriate route (e.g., intraperitoneal or oral).

-

Assess mechanical allodynia using von Frey filaments. Measure the paw withdrawal threshold in response to calibrated mechanical stimuli applied to the plantar surface of the hind paw.

-

Assess thermal hyperalgesia using a plantar test apparatus. Measure the paw withdrawal latency in response to a radiant heat source.

-

Conduct behavioral testing at baseline (before drug administration) and at various time points after drug administration.

Data Analysis:

-

Compare the paw withdrawal thresholds and latencies between the this compound-treated group and a vehicle-treated control group.

-

Analyze the data using appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests) to determine the significance of the analgesic effect.

Caption: Experimental workflow for in vivo testing of this compound.

Comparative Pharmacology

To provide context for the utility of this compound, it is helpful to compare it with other commonly used HCN channel blockers.

| Compound | Selectivity | Key Features |

| This compound | Non-selective | Potent HCN channel blocker with demonstrated in vivo efficacy in reducing heart rate.[4] May have proarrhythmic effects at higher doses due to off-target effects on K+ channels.[5] |

| Ivabradine | Non-selective | Clinically approved for the treatment of stable angina and heart failure. Binds to the open state of the channel from the intracellular side.[3] |

| Zatebradine | Non-selective | One of the earlier developed HCN channel blockers. Also exhibits use-dependent block.[6] |

| ZD7288 | Non-selective | Widely used as a research tool. It is a charged molecule and is generally considered membrane-impermeant, making it useful for distinguishing between intracellular and extracellular sites of action. |

Conclusion and Future Directions

This compound (Cilobradine) is a valuable pharmacological tool for studying the physiological and pathophysiological roles of HCN channels. Its potent, non-selective blocking action makes it suitable for experiments where a general inhibition of HCN channel function is desired. However, its off-target effects at higher concentrations necessitate careful dose-response studies and consideration of potential confounding factors.

Future research should focus on developing more isoform-selective HCN channel blockers to dissect the specific roles of each HCN subtype in health and disease. Such compounds would hold greater promise as targeted therapeutics with improved safety profiles. The continued investigation of compounds like this compound will undoubtedly contribute to a deeper understanding of HCN channel biology and pave the way for novel treatments for a variety of disorders.

References

-

Stieber, J., Wieland, K., Stöckl, G., et al. Bradycardic and proarrhythmic properties of sinus node inhibitors. Mol. Pharmacol. 69(4), 1328-1337 (2006). [Link]

-

Tsantoulas, C., et al. Hyperpolarization-activated cyclic nucleotide-gated 2 (HCN2) ion channels drive pain in mouse models of diabetic neuropathy. Sci Transl Med. 9(393), eaam6072 (2017). [Link]

-

Wu, S. N., et al. Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents. Int J Mol Sci. 21(7), 2416 (2020). [Link]

-

Kharouf, Q., et al. Testing broad-spectrum and isoform-preferring HCN channel blockers for anticonvulsant properties in mice. Epilepsy Res. 167, 106459 (2020). [Link]

-

Bucchi, A., et al. Properties of ivabradine-induced block of HCN1 and HCN4 pacemaker channels. J Physiol. 572(Pt 2), 335-346 (2006). [Link]

-

Charles River. Chronic Constriction Injury (CCI) Model. [Link]

-

Wu, S. N., et al. Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents. PubMed.[Link]

-

Romanelli, M. N., et al. HCN Channels Modulators: The Need for Selectivity. Curr Top Med Chem. 16(16), 1764-1791 (2016). [Link]

-

van Bogaert, P. P., & Pittoors, F. (2003). Use-dependent blockade of cardiac pacemaker current (If) by cilobradine and zatebradine. Basic research in cardiology, 98(5), 324–333. [Link]

-

Lee, J. H., et al. (2019). The change of HCN1/HCN2 mRNA expression in peripheral nerve after chronic constriction injury induced neuropathy followed by pulsed electromagnetic field therapy. Journal of orthopaedic surgery and research, 14(1), 1-8. [Link]

-

Aragen Life Sciences. Experimental Chronic Constriction Injury (CCI)- induced Neuropathic Pain Model. [Link]

-

Zhang, Y., et al. (2017). Application of the chronic constriction injury of the partial sciatic nerve model to assess acupuncture analgesia. Journal of visualized experiments: JoVE, (127), 56057. [Link]

-

Axol Bioscience. Whole Cell Patch Clamp Protocol. [Link]

-

Wikipedia. HCN channel. [Link]

-

Creative Bioarray. Patch-Clamp Recording Protocol. [Link]

-

Halle, W., & Göres, E. (1987). [Prediction of LD50 values by cell culture]. Pharmazie, 42(9), 624-625. [Link]

-

European Commission. ACuteTox: Optimisation and pre- validation of an in vitro test strategy for predicting human acute toxicity. [Link]

-

Khan, I., et al. (2016). In Vitro Cytotoxicity of Benzopyranone Derivatives with Basic Side Chain Against Human Lung Cell Lines. Anticancer research, 36(10), 5267-5274. [Link]

- Google Patents. Method for synthesizing Ivabradine.

- Google Patents. An improved process for the synthesis of ivabradine and its pharmaceutically acceptable salts.

-

ResearchGate. (10) Patent No. [Link]

-

van Bogaert, P. P., & Pittoors, F. (2003). Use-dependent blockade of cardiac pacemaker current (If) by cilobradine and zatebradine. Basic research in cardiology, 98(5), 324–333. [Link]

-

Riesen, S. C., et al. (2021). Effect of cilobradine in cats with a first episode of congestive heart failure due to primary cardiomyopathy. Journal of veterinary cardiology: the official journal of the European Society of Veterinary Cardiology, the North American Academy of Veterinary Cardiology, and the Japanese Veterinary Cardiovascular Society, 34, 1-13. [Link]

-

Lolicato, M., et al. (2011). Regulation of Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) Channel Activity by cCMP. The Journal of biological chemistry, 286(52), 44889-44900. [Link]

-

Shah, M. M. (2016). Recording Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel Currents (Ih) in Neurons. Cold Spring Harbor protocols, 2016(7), pdb.prot091462. [Link]

-

ResearchGate. Voltage-dependence of HCN channel activation A, representative example.... [Link]

-

NCBI. HEK293 cell line toxicity. [Link]

-

Porro, C. A., & Cavazzuti, M. (1993). Pharmacological characterization of the chronic constriction injury model of neuropathic pain. Pain, 54(2), 205-213. [Link]

-

Porro, C. A., et al. (2009). Effects of chronic constriction injury and spared nerve injury, two models of neuropathic pain, on the numbers of neurons and glia in the rostral ventromedial medulla. Molecular pain, 5, 43. [Link]

-

Khan, A., et al. (2023). Emodin alleviates chronic constriction injury-induced neuropathic pain and inflammation via modulating PPAR-gamma pathway. Saudi pharmaceutical journal : SPJ : the official publication of the Saudi Pharmaceutical Society, 31(7), 101683. [Link]

-

ResearchGate. The cytotoxicity of HEK-293 cells when incubated with the compounds 9,.... [Link]

-

ResearchGate. Cytotoxicity tests Cytotoxicity on HEK293 cells treated with the.... [Link]

-

MDPI. In Vitro Toxicity Evaluation of Cyanotoxins Cylindrospermopsin and Microcystin-LR on Human Kidney HEK293 Cells. [Link]

-

Frontiers. The HCN Channel Blocker ZD7288 Induces Emesis in the Least Shrew (Cryptotis parva). [Link]

-

PubMed. The HCN Channel Blocker ZD7288 Induces Emesis in the Least Shrew (Cryptotis parva). [Link]

-

MDPI. Investigation of Neuropathology after Nerve Release in Chronic Constriction Injury of Rat Sciatic Nerve. [Link]

-

PubMed Central. Forced exercise attenuates neuropathic pain in chronic constriction injury of male rat: an investigation of oxidative stress and inflammation. [Link]

-

PubMed Central. HCN hyperpolarization-activated cation channels strengthen virtual nicotinic EPSPs and thereby elevate synaptic amplification in rat sympathetic neurons. [Link]

-

PubMed Central. Structural mechanism of human HCN1 hyperpolarization-activated channel inhibition by ivabradine. [Link]

-

ResearchGate. (10) Patent No. [Link]

-

MDPI. Synthesis, Crystal Structure and Anti-Leukemic Activity of 1,3-Dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one. [Link]

-

PubMed Central. Inhibition of HCN Channel Activity in the Thalamus Attenuates Chronic Pain in Rats. [Link]

-

PubMed Central. Conformational Flip of Nonactivated HCN2 Channel Subunits Evoked by Cyclic Nucleotides. [Link]

-

PubMed Central. Identification of the Molecular Site of Ivabradine Binding to HCN4 Channels. [Link]

-

AMiner. Properties of Ivabradine‐induced Block of HCN1 and HCN4 Pacemaker Channels. [Link]

-

In vitro evaluation of the HEK293 cell line as a model to measure glucocorticoids activity. [Link]

Sources

- 1. aminer.cn [aminer.cn]

- 2. researchgate.net [researchgate.net]

- 3. Investigation of Neuropathology after Nerve Release in Chronic Constriction Injury of Rat Sciatic Nerve [mdpi.com]

- 4. HCN Channels Modulators: The Need for Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural mechanism of human HCN1 hyperpolarization-activated channel inhibition by ivabradine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological characterization of the chronic constriction injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. endocrine-abstracts.org [endocrine-abstracts.org]

- 8. HCN hyperpolarization-activated cation channels strengthen virtual nicotinic EPSPs and thereby elevate synaptic amplification in rat sympathetic neurons - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Application of DK-AH 269 (Cilobradine) for the Study of Neuronal Hyperpolarization-Activated Cation Currents (Ih)

Audience: Researchers, scientists, and drug development professionals.

Abstract

Hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which mediate the neuronal current Ih, are critical regulators of neuronal excitability, synaptic integration, and rhythmic activity.[1] Pharmacological modulation of these channels is a key strategy for dissecting their physiological roles and exploring their therapeutic potential. This guide provides an in-depth technical overview of DK-AH 269 (also known as Cilobradine), a potent blocker of HCN channels. We will explore its mechanism of action, discuss its place among other Ih inhibitors, and provide detailed, field-proven protocols for its application in electrophysiological studies. This document is intended to serve as a practical resource for researchers aiming to leverage this compound as a precise tool for investigating the function of Ih currents in the nervous system.

Introduction: The Significance of Ih Currents in Neuronal Function

Hyperpolarization-activated cation currents, or Ih, are unique voltage-gated currents activated by membrane hyperpolarization rather than depolarization. Mediated by the tetrameric HCN channel family (HCN1-4), these currents play a multifaceted role in the central and peripheral nervous systems.[2]

Key functions of neuronal Ih include:

-

Setting the resting membrane potential: The partial activation of Ih at typical resting potentials contributes to stabilizing the membrane potential.[3]

-

Pacemaking and rhythmic activity: In neurons that fire spontaneously, Ih provides a depolarizing current that drives the membrane potential towards the threshold for firing, thus contributing to rhythmic activity.

-

Dendritic integration: In dendrites, Ih can dampen both excitatory and inhibitory postsynaptic potentials, influencing the summation of synaptic inputs.

-

Synaptic transmission: Evidence suggests that presynaptic HCN channels can modulate neurotransmitter release.[4]

The four HCN isoforms (HCN1-4) exhibit distinct biophysical properties, differential expression patterns throughout the brain and heart, and varying sensitivity to cyclic nucleotides like cAMP.[2][5] This diversity allows for fine-tuned regulation of neuronal activity. For instance, HCN1 is highly expressed in the cortex and hippocampus, while HCN4 is the primary isoform in the sinoatrial node of the heart.[2] This heterogeneity underscores the need for selective pharmacological tools to dissect the function of specific isoforms in native tissues.

The Pharmacological Toolkit: Positioning this compound

Several compounds are available for blocking Ih currents, each with its own profile of potency, selectivity, and potential off-target effects. Understanding these differences is crucial for experimental design and data interpretation.

| Compound | Primary Target | Commonly Reported IC50 | Key Characteristics & Limitations |

| This compound (Cilobradine) | HCN Channels | ~0.62 µM (mouse sinoatrial node)[6][7]; ~3.38 µM (GH3 cells)[8] | Potent blocker. Lacks significant isoform selectivity.[2] May affect delayed-rectifier K+ currents (IK(DR)) at higher concentrations.[8][9] |

| ZD7288 | HCN Channels | ~10 µM for complete block[3] | Widely used, considered specific for HCN channels.[10] Effects can be irreversible or slowly reversible.[11] Potential off-target effects on T-type Ca2+ channels have been noted.[10] |

| Ivabradine | HCN Channels (primarily HCN4 in clinical use) | ~0.9-1.15 µM across HCN1-4[2] | Clinically approved for cardiac conditions.[10][12] Lacks isoform selectivity in experimental settings.[2] |

| Cesium (Cs+) | Non-selective cation channel blocker | 1-2 mM[1] | Blocks Ih but also affects other K+ channels, limiting its specificity. |

This compound stands out for its high potency. While it, like ivabradine and ZD7288, does not show strong selectivity between the four HCN isoforms, its efficacy makes it a valuable tool for achieving a robust block of Ih currents.[2]

In-Depth Profile of this compound (Cilobradine)

Mechanism of Action

This compound blocks HCN channels from the intracellular side of the membrane. The binding site is located within the channel's pore, accessible after the channel opens. This results in a "use-dependent" or "open-channel" block, where the degree of inhibition is enhanced by repetitive activation of the channel.

Functionally, the application of this compound produces several measurable effects on Ih:

-

Suppression of Current Density: It reduces the amplitude of the hyperpolarization-evoked Ih in a concentration-dependent manner.[8]

-

Slowing of Activation Kinetics: The time it takes for the current to activate upon hyperpolarization is increased.[8]

-

Hyperpolarizing Shift in Activation: this compound shifts the voltage-dependence of activation to more negative potentials, meaning a stronger hyperpolarization is required to open the channels.[8] A 3 µM concentration can shift the activation curve by approximately 10 mV.[8]

Isoform Selectivity

While a highly isoform-selective blocker remains a significant goal in the field, this compound (Cilobradine) does not exhibit strong selectivity. It blocks all four HCN isoforms with similar potency, with reported IC50 values in the low micromolar range for each.[2] This makes it an excellent tool for studying the total contribution of Ih to a physiological process, but less suitable for isolating the role of a specific HCN isoform in tissues where multiple isoforms are co-expressed.

Potential Off-Target Effects

A critical consideration for any pharmacological agent is its specificity. Studies have shown that this compound can also suppress delayed-rectifier potassium currents (IK(DR)) and accelerate their inactivation.[8][9] The IC50 for this effect on IK(DR) was reported to be around 3.54 µM, which is within the concentration range used to study Ih.[8] This is a crucial point of causality: researchers must design control experiments to validate that the observed physiological effects are due to the block of Ih and not the unintended modulation of other currents. In contrast, the peak Na+ current (INa) appears resistant to this compound.[8][9]

Experimental Protocols and Methodologies

The following protocols are designed for whole-cell voltage-clamp recordings from neuronal preparations (e.g., acute brain slices or cultured neurons).

Preparation of Solutions

This compound Stock Solution (10 mM):

-

Compound: this compound (Cilobradine), MW ~519.1 g/mol [7]

-

Solvent: DMSO or PBS (pH 7.2)[7]

-

Procedure:

-

Weigh out 5.19 mg of this compound.

-

Dissolve in 1 mL of high-purity DMSO to make a 10 mM stock.

-

Aliquot into smaller volumes (e.g., 20 µL) and store at -20°C. Avoid repeated freeze-thaw cycles.

-

Recording Solutions:

-

External Solution (aCSF, in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 2 MgCl2, 10 glucose. Bubble continuously with 95% O2/5% CO2.[1]

-

Internal Pipette Solution (in mM): 120 K-Gluconate or KMeSO4, 20 KCl, 10 HEPES, 2 MgCl2, 0.2 EGTA, 4 Na2ATP, 0.3 TrisGTP. Adjust to pH ~7.3 with KOH.[1]

Causality Note: The choice of K-Gluconate or KMeSO4 is to minimize chloride loading, which could alter the reversal potential for GABAergic currents. ATP and GTP are included to support cellular health and signaling pathways.

Workflow for Ih Characterization Using this compound

This workflow outlines the logical progression of an experiment to ensure self-validation of the results.

Caption: Experimental workflow for validating the effect of this compound.

Step-by-Step Voltage-Clamp Protocol

This protocol is designed to isolate and characterize Ih.

-

Establish Recording: Obtain a stable whole-cell patch-clamp recording with a series resistance < 20 MΩ. Compensate for at least 60-70% of the series resistance.[1]

-

Holding Potential: Hold the neuron at a depolarized potential (e.g., -60 mV) where Ih is largely deactivated.

-

Block Other Currents (Optional but Recommended): To better isolate Ih, add blockers for other voltage-gated currents to the external solution. This includes Tetrodotoxin (TTX, 0.5-1 µM) to block Na+ channels, and TEA (e.g., 10 mM) and 4-AP (e.g., 1 mM) to block K+ channels.[1]

-

Elicit Ih: Apply a series of hyperpolarizing voltage steps. A typical protocol would be to step from the -60 mV holding potential to test potentials from -70 mV to -130 mV in 10 mV increments. Each step should be long enough (e.g., 1-2 seconds) to allow for full activation of the current.[1]

-

Record Tail Currents: Following each hyperpolarizing step, step the voltage back to a consistent potential (e.g., -70 mV) to record the tail currents. The amplitude of the tail current is proportional to the number of channels opened during the preceding hyperpolarizing step and is used to construct the activation curve.

-

Establish Baseline: Repeat the protocol several times to ensure the recorded current is stable.

-

Apply this compound: Perfuse the slice or culture with the external solution containing the desired concentration of this compound (a starting concentration of 3-5 µM is recommended).

-

Record in Presence of Drug: After ~10-15 minutes of perfusion, repeat the voltage-step protocol. You should observe a reduction in the current amplitude and a slowing of the activation phase.

-

Washout: Perfuse with the drug-free external solution for 15-20 minutes and repeat the protocol to check for reversibility. Full or partial recovery of the current validates that the observed effect was due to the compound.

Data Analysis and Interpretation

Quantifying the Block

-

Current-Voltage (I-V) Relationship: Plot the steady-state current amplitude at the end of each voltage step against the command potential. This will show a reduction in the inward current at all hyperpolarizing potentials in the presence of this compound.

-

Activation Curve:

-

Measure the tail current amplitude at the beginning of the step back to -70 mV.

-

Normalize these amplitudes to the maximal tail current.

-

Plot the normalized tail current amplitude against the preceding test potential.

-

Fit the data with a Boltzmann function to determine the half-activation voltage (V1/2) and the slope factor (k).

-

This compound will cause a leftward, or hyperpolarizing, shift in the V1/2.[8]

-

Addressing Potential Confounds

Given the potential for this compound to affect IK(DR), it is essential to consider this in your interpretation.

-

Control Experiment: If your experimental results in current-clamp (e.g., a change in firing frequency) could be explained by a change in K+ currents, perform a control experiment. Use a specific IK(DR) blocker to see if it phenocopies the effect of this compound.

-

Voltage Protocol Specificity: The voltage protocols used to elicit Ih (hyperpolarizing steps) are generally distinct from those used to elicit IK(DR) (depolarizing steps). This provides a degree of separation, but it's important to be aware of the potential for overlap, especially when studying effects on the resting membrane potential.

Caption: Target profile of this compound.

Conclusion

This compound (Cilobradine) is a potent and effective blocker of neuronal Ih currents. Its primary strength lies in its ability to produce a robust and reliable inhibition of all HCN channel isoforms. While the lack of isoform selectivity and potential off-target effects on potassium channels require careful consideration and the use of appropriate controls, this compound remains an invaluable tool. When used according to the rigorous, self-validating protocols outlined in this guide, researchers can confidently employ this compound to elucidate the complex and critical roles of Ih in neuronal health and disease.

References

-

University College London. (n.d.). Protocol for recording Ih in neurons. UCL Discovery. [Link]

-

Sartiani, L., et al. (2017). HCN Channels Modulators: The Need for Selectivity. Current Pharmaceutical Design, 23(1). [Link]

-

Wu, S. N., et al. (2020). Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents. International Journal of Molecular Sciences, 21(7). [Link]

-

Wu, S. N., et al. (2020). Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents. PubMed, 32244431. [Link]

-

Zhu, J., et al. (2021). The HCN Channel Blocker ZD7288 Induces Emesis in the Least Shrew (Cryptotis parva). Frontiers in Pharmacology, 12. [Link]

-

Wu, S. N., et al. (2020). Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents. MDPI, 21(7). [Link]

-

Chevaleyre, V., & Castillo, P. E. (2002). Synaptic depression induced by ZD7288 and this compound is not mimicked by Cs. ResearchGate. [Link]

-

Biel, M., et al. (2011). Novel blockers of hyperpolarization-activated current with isoform selectivity in recombinant cells and native tissue. British Journal of Pharmacology, 164(2b). [Link]

-

Haron-Khun, S., et al. (2020). The Hyperpolarization-Activated Cyclic-Nucleotide-Gated Channel Blocker Ivabradine Does Not Prevent Arrhythmias in Catecholaminergic Polymorphic Ventricular Tachycardia. Frontiers in Physiology, 10. [Link]

-

Chaplan, S. R., et al. (2003). Effects of ZD7288 on spontaneous and evoked pain in the rat. Journal of neurophysiology, 90(2), 1149-1158. [Link]

-

Okamoto, T., et al. (2019). Hyperpolarization-activated cyclic nucleotide-gated (HCN) channels in the regulation of midbrain dopamine systems. British Journal of Pharmacology, 176(14), 2346-2361. [Link]

-

Chen-Izu, Y., et al. (2023). Studying cardiac ionic currents and action potentials in physiologically relevant conditions. Physiology Mini Reviews, 16(3), 22-34. [Link]

-

Kase, D., & Imoto, K. (2012). A Short Guide to Electrophysiology and Ion Channels. The Journal of Medical Investigation, 59(1-2), 1-9. [Link]

-

Tu, H., et al. (2006). Hyperpolarization-activated Current (Ih) Contributes to Excitability of Primary Sensory Neurons in Rats. Neuroscience, 143(2), 563-576. [Link]

-

Kusch, J., et al. (2010). Minimal molecular determinants of isoform-specific differences in efficacy in the HCN channel family. The Journal of general physiology, 136(5), 541-555. [Link]

-

Okada, Y. (2012). Ion channels and transporters in cell volume regulation. The Journal of Physiological Sciences, 62(1), 1-15. [Link]

-

Okamoto, T., et al. (2006). Hyperpolarization-Activated Cation Current (Ih) Is an Ethanol Target in Midbrain Dopamine Neurons of Mice. The Journal of neurophysiology, 95(4), 2235-2245. [Link]

Sources

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. HCN Channels Modulators: The Need for Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hyperpolarization-activated Current (Ih) Contributes to Excitability of Primary Sensory Neurons in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Minimal molecular determinants of isoform-specific differences in efficacy in the HCN channel family [ouci.dntb.gov.ua]

- 6. Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents [mdpi.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The HCN Channel Blocker ZD7288 Induces Emesis in the Least Shrew (Cryptotis parva) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hyperpolarization-Activated Cation Current (Ih) Is an Ethanol Target in Midbrain Dopamine Neurons of Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | The Hyperpolarization-Activated Cyclic-Nucleotide-Gated Channel Blocker Ivabradine Does Not Prevent Arrhythmias in Catecholaminergic Polymorphic Ventricular Tachycardia [frontiersin.org]

Foreword: The Rationale for Selective Heart Rate Reduction

An In-depth Technical Guide on the Discovery and Development of Cilobradine

For decades, the management of cardiovascular conditions such as chronic stable angina and certain types of heart failure has involved modulating cardiac workload. A primary strategy is the reduction of heart rate, which decreases myocardial oxygen demand. Traditional agents, namely beta-blockers and non-dihydropyridine calcium channel blockers, achieve this but come with a constellation of potential side effects, including negative inotropy (reduced contractility), hypotension, and bronchoconstriction, owing to their broad mechanisms of action. This created a compelling clinical need for a new class of drugs that could lower heart rate "purely" by acting directly on the heart's pacemaker without these confounding effects. The therapeutic hypothesis was born: a selective inhibitor of the cardiac pacemaker current could offer a more targeted and better-tolerated chronotropic therapy. This guide details the scientific journey of Cilobradine (DK-AH269), a molecule designed to test this very hypothesis.

The Molecular Target: Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) Channels

The heart's intrinsic rhythm originates in the sinoatrial (SA) node. The cells within this node possess a unique ability to spontaneously depolarize, a process driven by a specific ion current known as the "funny" current, or If.[1] The molecular entities responsible for this current are the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels.[2][3][4]

Structure, Function, and Isoforms

HCN channels are members of the voltage-gated pore-loop channel superfamily.[1] Structurally, they are tetramers, with each subunit comprising six transmembrane domains, a pore loop between segments S5 and S6, and a cyclic nucleotide-binding domain (CNBD) on the intracellular C-terminus.[4][]

Their defining characteristic is their unique gating mechanism: they are activated by membrane hyperpolarization, a property that is the opposite of most other voltage-gated channels.[6] Upon activation at negative potentials, they conduct a slow, inward mixed Na+ and K+ current, which gradually depolarizes the pacemaker cell membrane toward the threshold for an action potential.[1] This process, known as the pacemaker potential, is the very foundation of cardiac automaticity.

Four distinct HCN isoforms (HCN1-4) are encoded by separate genes.[2] Their distribution and properties are key to understanding both therapeutic targeting and potential side effects:

-

HCN4: This is the predominant isoform in the sinoatrial node and is considered the primary driver of the cardiac pacemaker current.[2][3][] Its slow activation kinetics and high sensitivity to cyclic AMP (cAMP) make it ideally suited for regulating heart rate.[2]

-

HCN1: Found in the heart and central nervous system, HCN1 channels activate much more rapidly than HCN4 and have lower sensitivity to cAMP.[2]

-

HCN2: Widely expressed in the heart and brain, this isoform has intermediate properties and contributes to the resting membrane potential of pacemaker cells.[1]

-

HCN3: Less understood, with intermediate kinetics.[2]

The critical role of HCN4 in cardiac pacing makes it the prime therapeutic target for selective heart rate-lowering agents.[3][]

Physiological Regulation of Heart Rate

The autonomic nervous system fine-tunes heart rate by modulating the If current through HCN4 channels. This is achieved via the intracellular second messenger, cAMP.[3]

-

Sympathetic Stimulation (Fight-or-Flight): Beta-adrenergic receptor activation increases intracellular cAMP levels. cAMP binds directly to the CNBD of HCN4 channels, making them easier to open (shifting their activation voltage to more positive potentials) and increasing the current, which steepens the slope of diastolic depolarization and accelerates the heart rate.[3]

-

Parasympathetic Stimulation (Rest-and-Digest): Vagal nerve activation decreases cAMP levels, which has the opposite effect, slowing heart rate.

This elegant mechanism provides a direct pathway for pharmacological intervention.

Preclinical Discovery and Characterization of Cilobradine

Cilobradine, also known as DK-AH269, emerged from research programs seeking to develop specific bradycardic agents.[7][8] It is a benzazepine derivative, a chemical class it shares with other notable HCN blockers like zatebradine and the clinically approved ivabradine.[][7][9]

In Vitro Pharmacology: Confirming the Mechanism of Action

The primary goal of in vitro studies was to verify that Cilobradine directly inhibits the If current and to characterize the nature of this inhibition.

-

Preparation: The experiment utilizes either native cardiac pacemaker cells (e.g., isolated from rabbit sino-atrial nodes) or a heterologous expression system (e.g., HEK293 cells transfected with DNA for a specific human HCN isoform like hHCN1, hHCN2, or hHCN4).[7][10]

-

Technique: The whole-cell patch-clamp or two-microelectrode voltage-clamp technique is employed. This allows the experimenter to control the membrane potential of the cell and measure the resulting ion currents flowing through the channels.[7]

-

Activation Protocol: To elicit the If/Ih current, the cell membrane is held at a depolarized potential (e.g., -40 mV) where HCN channels are closed, and then stepped to a series of hyperpolarizing potentials (e.g., -60 mV to -120 mV) to activate them.[11]

-

Drug Application: A baseline recording of the current is established. Cilobradine is then introduced into the extracellular solution at varying concentrations.

-

Data Analysis: The amplitude, activation kinetics, and voltage-dependence of the current are measured before and after drug application to determine the inhibitory concentration (IC50) and the mechanism of block.

-

Potent, Dose-Dependent Blockade: Cilobradine was shown to reduce the amplitude of the If current in a dose-dependent manner.[7] An IC50 of 0.62 µM was reported in mouse sinoatrial node cells.[8]

-

Use-Dependent Inhibition: A critical insight was that Cilobradine induces a "use-dependent" blockade. This means the inhibition becomes more pronounced with repeated activation of the channels.[7] This strongly suggests that Cilobradine preferentially accesses its binding site when the channel is in the open conformation.[7][12]

-

Open-Channel Block Mechanism: The use-dependency points to an open-channel block mechanism. It is presumed that Cilobradine, like related compounds, accesses a binding site located within the inner, water-filled cavity of the channel pore.[7][12][13][14] It can only reach this site when the intracellular activation gate is open.

-

Lack of Isoform Specificity: In heterologous expression systems, the steady-state inhibition of different HCN isoforms (HCN1-4) by Cilobradine was not found to be isoform-specific, suggesting it can block all four types.[10]

In Vivo Pharmacology: Translating Channel Blockade to Heart Rate Reduction

The next logical step was to determine if the in vitro channel blocking activity translated into a physiological effect in living organisms.

-

Animal Model: Mice or rats are used.[8]

-

Instrumentation: A small telemetry transmitter is surgically implanted into the animal. This device continuously records the electrocardiogram (ECG) and transmits the data wirelessly to a receiver, allowing for stress-free monitoring of the conscious, freely moving animal.

-

Drug Administration: After a baseline recording period, Cilobradine is administered (e.g., via subcutaneous injection) at various doses.

-

Data Analysis: The ECG recordings are analyzed to determine the heart rate before and after drug administration, allowing for the construction of a dose-response curve and calculation of the effective dose for 50% of the maximal response (ED50).

-

Cilobradine produced a robust, dose-dependent reduction in heart rate in animal models.[8]

-

The ED50 for heart rate decrease in mice was determined to be 1.2 mg/kg, confirming its in vivo potency.[8]

-

Studies also revealed effects in other tissues expressing HCN channels, such as dose-dependent changes to the electroretinogram (ERG) in rats, highlighting potential for off-target (non-cardiac) effects.[10]

Pharmacokinetics and Toxicology

Preclinical development requires a thorough understanding of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, as well as its safety.[15][16] These studies are essential to predict human pharmacokinetics and establish a safe dose range for clinical trials.[15][17] While specific ADME data for Cilobradine is not extensively published, the process involves administering the drug to animal models and analyzing its concentration in blood and tissues over time.[18] Like most xenobiotics, it is presumed to be metabolized primarily by hepatic enzymes.[17][19] Toxicology studies are conducted to identify any potential adverse effects and determine the no-observable-adverse-effect level (NOAEL).[16]

Clinical Development: From Healthy Volunteers to Patient Trials

The promising preclinical data supported the advancement of Cilobradine into human clinical trials.

Phase 1: First-in-Human Studies

A Phase 1 trial was conducted with Cilobradine in healthy volunteers (NCT02264002).[10] The primary objectives of such studies are to evaluate the drug's safety, tolerability, and pharmacokinetic profile in humans. Typically, these involve single ascending dose and multiple ascending dose cohorts to identify the maximum tolerated dose and to understand how the drug is absorbed, metabolized, and cleared by the human body.

Efficacy and Safety in a Target Population

While Cilobradine was initially envisioned for human cardiac conditions, one of the most comprehensive clinical trials conducted was a large, multicenter study in a veterinary population: cats with congestive heart failure (CHF) due to primary cardiomyopathy.[20][21] This study provides the most robust clinical data available on the effects of Cilobradine in a setting of cardiac disease.

-

Population: 367 client-owned cats with a first episode of CHF.[21]

-

Intervention: Cats were randomized to receive either Cilobradine or a placebo.

-

Primary Outcome: A composite of cardiac mortality (death due to cardiac causes) or cardiac morbidity (worsening of CHF).[20][21]

-

Secondary Outcome: Measurement of heart rate reduction.

The results of this trial were both insightful and sobering.

-

Success in Heart Rate Reduction: The drug worked exactly as intended on its primary pharmacodynamic endpoint. Cilobradine significantly lowered the mean heart rate by approximately 28-29 beats per minute (bpm) compared to the placebo group, and this effect was sustained.[20][21]

-

Failure to Improve Clinical Outcomes: Despite the potent heart rate reduction, Cilobradine failed to improve the primary outcome. The median time to cardiac death or morbidity was significantly shorter in the Cilobradine group (84 days) compared to the placebo group (203 days).[21] The hazard ratio was 1.44, indicating a higher risk of a negative outcome for the group receiving Cilobradine.

-

Safety Concerns: While the total number of adverse events did not differ between groups, a higher number of serious adverse events were reported in the Cilobradine group.[20][21]

| Parameter | Cilobradine Group | Placebo Group | P-value | Citation |

| Mean Heart Rate Reduction (Day 7) | ~28 bpm lower | - | < 0.0001 | [21] |

| Median Time to Primary Outcome | 84 days | 203 days | 0.057 | [21] |

| Hazard Ratio for Primary Outcome | 1.44 | 1.00 | - | [21] |

| Serious Adverse Events | More frequent | Less frequent | - | [21] |

Synthesis and Conclusion: A Validated Mechanism, A Failed Hypothesis

The story of Cilobradine is a powerful case study in drug development. The journey began with a clear, rational, and elegant therapeutic concept: selective inhibition of the cardiac pacemaker current for pure heart rate reduction.

-

What Was Proven: The preclinical and clinical data unequivocally validate Cilobradine as a potent and effective HCN channel blocker. It successfully engages its target in vitro and produces the expected physiological response—a significant reduction in heart rate—in vivo.[7][8][20][21]

-

Where the Hypothesis Failed: The central therapeutic hypothesis—that pure heart rate reduction would be beneficial in this population of heart failure patients—was not supported. In fact, the outcome was detrimental.[20][21]

This leads to critical questions for the field:

-

Was the Target Wrong? It is possible that the If current, while central to pacemaking, plays other compensatory roles in the diseased heart that are detrimental to block. Furthermore, research has shown Cilobradine can also inhibit other ion channels, such as the delayed-rectifier K+ current (IK(DR)), which could introduce pro-arrhythmic effects not seen with more selective agents.[8][11]

-

Was the Context Wrong? The context of heart failure is complex. It is possible that the modest tachycardia observed in these patients is a necessary compensatory mechanism and that blunting it pharmacologically is harmful. This contrasts with the approved HCN blocker, Ivabradine, which has shown benefit, but only in a very specific subset of human patients with systolic heart failure who are in sinus rhythm with a heart rate ≥70 bpm and on optimal standard therapy.[9][22][23] This highlights that the benefit of If inhibition is highly context- and patient-dependent.

-

Future Directions: The development of Cilobradine underscores the immense challenge of translating a pharmacodynamic effect into a positive clinical outcome. Future research in this area may focus on developing highly isoform-selective HCN blockers to better separate cardiac effects (HCN4) from neuronal effects (HCN1/2) or on better identifying the precise patient populations who stand to benefit from this therapeutic strategy.[][24]

The development of Cilobradine, though not resulting in a therapeutic approval for cardiac disease, has provided invaluable insights into the complex physiology of HCN channels and the nuanced role of heart rate in the pathophysiology of heart failure.

References

- Review: HCN Channels in the Heart - PMC - PubMed Central. (n.d.). PubMed Central.

-

HCN channel - Wikipedia. (n.d.). Wikipedia. Retrieved January 2, 2026, from [Link]

-

An evolutionarily conserved pacemaker role for HCN ion channels in smooth muscle. (2022, August 15). Nature Communications. Retrieved January 2, 2026, from [Link]

-

HCN Channels and Heart Rate - MDPI. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]

-

(PDF) HCN channels in the heart - ResearchGate. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Van Bogaert, P. P., & de la Cueva, F. G. (2003). Use-dependent blockade of cardiac pacemaker current (If) by cilobradine and zatebradine. European Journal of Pharmacology, 478(2-3), 161-171. Retrieved January 2, 2026, from [Link]

-

Bucchi, A., Baruscotti, M., Nardini, M., Barbuti, A., Micheloni, S., Bolognesi, M., & DiFrancesco, D. (2013). Identification of the Molecular Site of Ivabradine Binding to HCN4 Channels. PLOS ONE, 8(1), e53132. Retrieved January 2, 2026, from [Link]

-

Bucchi, A., Baruscotti, M., Nardini, M., Barbuti, A., Micheloni, S., Bolognesi, M., & DiFrancesco, D. (2013). Identification of the Molecular Site of Ivabradine Binding to HCN4 Channels. PLOS ONE, 8(1), e53132. Retrieved January 2, 2026, from [Link]

-

Characterization of drug binding within the HCN1 channel pore - PMC - PubMed Central. (2019, January 24). PubMed Central. Retrieved January 2, 2026, from [Link]

-

Discovery of Novel HCN4 Blockers with Unique Blocking Kinetics and Binding Properties. (2021, May 27). ACS Omega. Retrieved January 2, 2026, from [Link]

-

Effect of cilobradine in cats with a first episode of congestive heart failure due to primary cardiomyopathy. | . (n.d.). PhysiciansWeekly.com. Retrieved January 2, 2026, from [Link]

-

Schober, K. E., et al. (2022). Effect of cilobradine in cats with a first episode of congestive heart failure due to primary cardiomyopathy. Journal of Veterinary Cardiology, 41, 179-193. Retrieved January 2, 2026, from [Link]

-

Advances in Cardiovascular Pharmacotherapy. II. Ivabradine, an Inhibitor of the Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel - PubMed. (2025, March 20). PubMed. Retrieved January 2, 2026, from [Link]

-

Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents - NIH. (2020, March 31). National Institutes of Health. Retrieved January 2, 2026, from [Link]

-

Alternative strategies in cardiac preclinical research and new clinical trial formats - PMC. (n.d.). PubMed Central. Retrieved January 2, 2026, from [Link]

-

Calò, L., et al. (2015). Treatment of inappropriate sinus tachycardia with ivabradine. Journal of Interventional Cardiac Electrophysiology, 44(2), 165-173. Retrieved January 2, 2026, from [Link]

-

Effect of cilobradine in cats with a first episode of congestive heart failure due to primary cardiomyopathy - R Discovery. (2022, March 5). R Discovery. Retrieved January 2, 2026, from [Link]

-

Preclinical Results With I(f) Current Inhibition by Ivabradine - PubMed. (n.d.). PubMed. Retrieved January 2, 2026, from [Link]

-

Cappato, R., et al. (2012). Clinical efficacy of ivabradine in patients with inappropriate sinus tachycardia: a prospective, randomized, placebo-controlled, double-blind, crossover evaluation. Journal of the American College of Cardiology, 60(15), 1323-1329. Retrieved January 2, 2026, from [Link]

-

Wu, S.-N., et al. (2020). Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents. International Journal of Molecular Sciences, 21(7), 2416. Retrieved January 2, 2026, from [Link]

-

Study Details | NCT05280093 | HEAL-IST IDE Trial - ClinicalTrials.gov. (n.d.). ClinicalTrials.gov. Retrieved January 2, 2026, from [Link]

-

Ptaszynski, P., Kaczmarek, K., & Ruta, J. (2016). Inappropriate sinus tachycardia: focus on ivabradine. Internal Medicine Journal, 46(10), 1210-1214. Retrieved January 2, 2026, from [Link]

-

Drug Metabolism - StatPearls - NCBI Bookshelf - NIH. (2023, August 17). National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]

-

The Clinical Use of Ivabradine - American College of Cardiology. (2017, September 25). American College of Cardiology. Retrieved January 2, 2026, from [Link]

-

Preclinical Research | Bio-Rad. (n.d.). Bio-Rad. Retrieved January 2, 2026, from [Link]

-

Catalysts of Healing: A Symphony of Synthesis and Clinical Artistry in Small-Molecule Agents for Breast Cancer Alleviation - MDPI. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]

-

preclinical pharmacological study: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 2, 2026, from [Link]

-

Rosano, G. M. C., Vitale, C., Spoletini, I., & Volterrani, M. (2014). Clinical utility of ivabradine in cardiovascular disease management: current status. Clinical Investigation, 4(8), 735-744. Retrieved January 2, 2026, from [Link]

-

Drug Metabolism and Pharmacokinetics, the Blood-Brain Barrier, and Central Nervous System Drug Discovery - PMC - PubMed Central. (n.d.). PubMed Central. Retrieved January 2, 2026, from [Link]

- Use of cilobradine or the pharmaceutically acceptable salts thereof for the treatment or prevention of heart failure - Google Patents. (n.d.). Google Patents.

-

A historical perspective on the discovery of statins - PMC - NIH. (n.d.). National Institutes of Health. Retrieved January 2, 2026, from [Link]

-

Pharmacokinetics and metabolism of bepridil - PubMed. (n.d.). PubMed. Retrieved January 2, 2026, from [Link]

-

(PDF) 9-Deazaguanine and Its Methyl Derivatives: Synthesis, Antitumor Activity in vitro and Effects on Purine Nucleoside Phosphorylase Gene Expression - ResearchGate. (2025, August 9). ResearchGate. Retrieved January 2, 2026, from [Link]

Sources

- 1. Review: HCN Channels in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HCN channel - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. Use-dependent blockade of cardiac pacemaker current (If) by cilobradine and zatebradine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Advances in Cardiovascular Pharmacotherapy. II. Ivabradine, an Inhibitor of the Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of the Molecular Site of Ivabradine Binding to HCN4 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of the Molecular Site of Ivabradine Binding to HCN4 Channels | PLOS One [journals.plos.org]

- 14. Characterization of drug binding within the HCN1 channel pore - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Alternative strategies in cardiac preclinical research and new clinical trial formats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Preclinical Research | Bio-Rad [bio-rad.com]

- 17. Drug Metabolism and Pharmacokinetics, the Blood-Brain Barrier, and Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pharmacokinetics and metabolism of bepridil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Drug Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. physiciansweekly.com [physiciansweekly.com]

- 21. Effect of cilobradine in cats with a first episode of congestive heart failure due to primary cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The Clinical Use of Ivabradine - American College of Cardiology [acc.org]

- 23. dovepress.com [dovepress.com]

- 24. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Pharmacological Properties of DK-AH 269 (Cilobradine)

For Researchers, Scientists, and Drug Development Professionals

Introduction

DK-AH 269, also known as Cilobradine, is a potent blocker of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels.[1][2] Initially investigated for its bradycardic effects, its complex pharmacological profile has garnered interest in its potential therapeutic applications beyond heart rate control, including in the realm of neurological disorders. This guide provides a comprehensive overview of the pharmacological properties of this compound, synthesizing preclinical and available clinical data to inform future research and development.

Physicochemical Properties

A solid understanding of the fundamental physicochemical characteristics of a compound is paramount for its development.

| Property | Value |

| Chemical Name | (S)-(+)-7,8-Dimethoxy-3-[[1-(2-(3,4-dimethoxyphenyl)ethyl)-3-piperidinyl]methyl]-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one hydrochloride |

| Synonyms | This compound, Cilobradine hydrochloride |

| CAS Number | 186097-54-1 |

| Molecular Formula | C₂₈H₃₈N₂O₅ · HCl |

| Molecular Weight | 519.07 g/mol |

| Appearance | White solid |

| Solubility | H₂O: ~20 mg/mL |

Pharmacodynamics: Mechanism of Action and Physiological Effects

The primary mechanism of action of this compound is the blockade of HCN channels, which are crucial regulators of cellular excitability in both cardiac and neuronal tissues.

Primary Target: Hyperpolarization-Activated Cyclic Nucleotide-Gated (HCN) Channels

HCN channels are unique voltage-gated ion channels that are activated by membrane hyperpolarization and are modulated by cyclic nucleotides like cAMP.[] They conduct an inward cation current, termed If in the heart and Ih in neurons, which plays a pivotal role in pacemaking activity and setting the resting membrane potential.[]

This compound is a potent, non-isoform-specific blocker of HCN channels. It has been shown to block human HCN1, HCN2, HCN3, and HCN4 channels in a dose- and treatment-dependent manner.[4] The mechanism of blockade is use-dependent, indicating that the channel must be open for the drug to exert its effect.[5] It is believed that this compound acts as an open-channel blocker, accessing a binding site within the channel pore.[5]

The following diagram illustrates the central role of HCN channels in cellular excitability and the inhibitory effect of this compound.

Caption: Mechanism of HCN channel blockade by this compound.

Cardiovascular Effects

The most prominent physiological effect of this compound is a dose-dependent reduction in heart rate.[1] This bradycardic effect is a direct consequence of HCN channel blockade in the sinoatrial node, the heart's natural pacemaker. By inhibiting the If current, this compound slows the rate of diastolic depolarization, thereby extending the cardiac cycle and reducing the heart rate.[5]

-

In Vivo Efficacy: In mice, this compound has been shown to reduce heart rate in a dose-dependent manner with an ED₅₀ of 1.2 mg/kg.[1]

At higher concentrations, however, this compound exhibits proarrhythmic properties.[1] This is a critical consideration for its therapeutic window and is likely attributable to its effects on other cardiac ion channels.

Effects on Other Ion Channels

While HCN channels are the primary target, this compound also modulates other ion channels, which likely contributes to its complex pharmacological profile and potential side effects.

-

Delayed-Rectifier Potassium Current (IK(DR)): this compound has been shown to suppress the delayed-rectifier potassium current (IK(DR)) and accelerate its inactivation.[6] The IC₅₀ for this effect was measured to be 3.54 µM.[6] This action on a key repolarizing current could contribute to the proarrhythmic effects observed at higher concentrations.

-

Voltage-Gated Sodium Current (INa): Studies have indicated that this compound does not significantly affect the peak density of the voltage-gated sodium current (INa).[6]

The multifaceted interactions of this compound with different ion channels are summarized in the table below.

| Ion Channel | Effect of this compound | Potency (IC₅₀) | Reference |

| HCN Channels (Ih/If) | Blockade | 0.62 µM (mouse sinoatrial node cells) | [1] |

| Delayed-Rectifier K⁺ Current (IK(DR)) | Suppression & Accelerated Inactivation | 3.54 µM | [6] |

| Voltage-Gated Na⁺ Current (INa) | No significant effect | Not applicable | [6] |

Neuropharmacological Effects

The widespread expression of HCN channels in the central nervous system makes them a compelling target for neurological and psychiatric disorders. Recent preclinical studies have highlighted the potential of this compound as an antidepressant.

-

Antidepressant-like Activity: In a mouse model of chronic social defeat stress, this compound demonstrated rapid and sustained antidepressant-like effects.[6] This was associated with a reduction in the hyperactivity of dopamine neurons in the ventral tegmental area (VTA), a key region in the brain's reward circuitry.[6]

The antidepressant effects of this compound are thought to be mediated by the normalization of neuronal excitability in critical brain circuits implicated in depression.

Caption: Hypothesized mechanism for the antidepressant effect of this compound.

Ocular Effects

Given the expression of HCN channels in the retina, this compound can affect visual function. In rats, subcutaneous administration of this compound was found to prolong the latency of the a-wave and b-wave of the electroretinogram (ERG) in a dose-dependent manner.[1] This indicates an alteration in retinal signal processing.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

A clinical trial was initiated to investigate the absorption, metabolism, and excretion of [¹⁴C]-labeled this compound in healthy male volunteers following both oral and intravenous administration.[5] However, the detailed results of this study, including key pharmacokinetic parameters such as half-life, clearance, volume of distribution, and major metabolic pathways in humans, are not publicly available at this time. The successful development of any therapeutic agent hinges on a thorough understanding of its ADME profile.

Safety and Toxicology

The primary safety concern identified in preclinical studies is the proarrhythmic potential of this compound at higher doses.[1] In mice, proarrhythmic effects were noted at concentrations exceeding 5 mg/kg.[1] This is likely a consequence of its off-target effects, particularly the inhibition of the IK(DR) current, which can lead to delayed repolarization and an increased risk of arrhythmias. A comprehensive preclinical toxicology package, including repeat-dose toxicity studies in multiple species, would be necessary to fully characterize the safety profile of this compound.

Experimental Protocols

The following are representative protocols for key in vitro and in vivo assays used to characterize the pharmacological properties of this compound.

In Vitro Electrophysiology: Whole-Cell Voltage Clamp

Objective: To measure the effect of this compound on specific ion channel currents (e.g., Ih, IK(DR)) in isolated cells.

Methodology:

-

Cell Preparation: Culture a suitable cell line expressing the target ion channel (e.g., HEK293 cells transfected with HCNx, or a cell line endogenously expressing the channel like GH₃ cells).